molecular formula C12H17IN4O3 B14888914 (5aR,8aR)-tert-Butyl 3-iodo-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate

(5aR,8aR)-tert-Butyl 3-iodo-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate

Cat. No.: B14888914
M. Wt: 392.19 g/mol
InChI Key: FEEGOWJNVSUPHD-VXNVDRBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (5aR,8aR)-3-iodo-5a,6,8,8a-tetrahydro-4H,7H-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

The synthesis of tert-Butyl (5aR,8aR)-3-iodo-5a,6,8,8a-tetrahydro-4H,7H-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7-carboxylate typically involves multiple steps, including the formation of the triazole and oxazine rings, followed by iodination and esterification. One common synthetic route involves the use of tert-butyl dimethylsilyl-protected intermediates, which undergo cyclization and iodination reactions under controlled conditions . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

tert-Butyl (5aR,8aR)-3-iodo-5a,6,8,8a-tetrahydro-4H,7H-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen and oxygen atoms in the ring system.

    Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming new ring structures.

Common reagents used in these reactions include halogenating agents, reducing agents, and cycloaddition catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl (5aR,8aR)-3-iodo-5a,6,8,8a-tetrahydro-4H,7H-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (5aR,8aR)-3-iodo-5a,6,8,8a-tetrahydro-4H,7H-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Similar compounds include other heterocyclic compounds with fused ring systems, such as:

  • tert-Butyl 3-iodo-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7-carboxylate
  • tert-Butyl 3-iodo-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7-carboxylate

These compounds share similar structural features but may differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications .

Properties

Molecular Formula

C12H17IN4O3

Molecular Weight

392.19 g/mol

IUPAC Name

tert-butyl (2R,6R)-10-iodo-7-oxa-1,4,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-diene-4-carboxylate

InChI

InChI=1S/C12H17IN4O3/c1-12(2,3)20-11(18)16-4-7-9(5-16)19-6-8-10(13)14-15-17(7)8/h7,9H,4-6H2,1-3H3/t7-,9-/m1/s1

InChI Key

FEEGOWJNVSUPHD-VXNVDRBHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)OCC3=C(N=NN23)I

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCC3=C(N=NN23)I

Origin of Product

United States

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